2-(4-Methylthiazol-2-yl)acetaldehyde
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Overview
Description
2-(4-Methylthiazol-2-yl)acetaldehyde is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiazol-2-yl)acetaldehyde typically involves the reaction of 2-aminothiazole with an appropriate aldehyde under acidic conditions . The reaction is carried out in the presence of a catalyst, such as glacial acetic acid, to facilitate the formation of the thiazole ring . The reaction mixture is then heated to reflux, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as distillation and crystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylthiazol-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products Formed
Oxidation: 2-(4-Methylthiazol-2-yl)acetic acid.
Reduction: 2-(4-Methylthiazol-2-yl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Methylthiazol-2-yl)acetaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methylthiazol-2-yl)acetaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways.
Pathways Involved: It may affect pathways related to microbial cell wall synthesis, protein synthesis, and DNA replication, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
2-(4-Methylthiazol-2-yl)acetaldehyde can be compared with other thiazole derivatives:
Similar Compounds: Thiazole, 2-Aminothiazole, 2-Methylthiazole.
Uniqueness: The presence of the aldehyde group at the 2-position of the thiazole ring makes this compound unique.
Properties
Molecular Formula |
C6H7NOS |
---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H7NOS/c1-5-4-9-6(7-5)2-3-8/h3-4H,2H2,1H3 |
InChI Key |
NYNYPWQHKIPGOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CC=O |
Origin of Product |
United States |
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